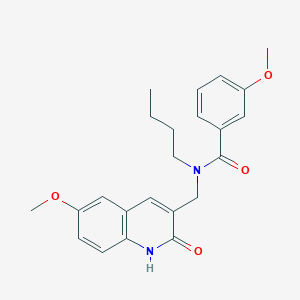
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMH-21 is a small molecule inhibitor that has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes.
Wirkmechanismus
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide works by inhibiting the activity of RAD51, a protein that plays a critical role in homologous recombination, a DNA repair process that is essential for maintaining genome stability. By inhibiting RAD51 activity, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide disrupts the DNA repair process, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce cell death, and impair DNA repair processes. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is its specificity for RAD51, which makes it a valuable tool for studying the role of RAD51 in various cellular processes. However, N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide. One potential direction is to study its potential applications in cancer therapy, particularly in combination with other chemotherapeutic agents. Another potential direction is to study its effects on other DNA repair proteins and pathways. Additionally, further research is needed to optimize the synthesis and formulation of N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide for use in scientific research.
Synthesemethoden
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process that involves the coupling of various chemical reagents. The synthesis begins with the preparation of 3-methoxybenzoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-butylamine to produce the amide intermediate. The final step involves the coupling of the amide intermediate with 2-hydroxy-6-methoxyquinoline to produce N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising tool for understanding various cellular processes. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has been studied as an inhibitor of the DNA repair protein RAD51, which plays a critical role in maintaining genome stability. N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-butyl-3-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-5-11-25(23(27)16-7-6-8-19(13-16)28-2)15-18-12-17-14-20(29-3)9-10-21(17)24-22(18)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLFXPMLTHOBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



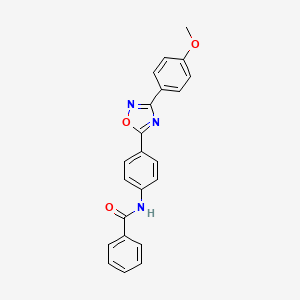
![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)
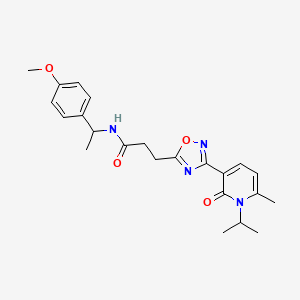
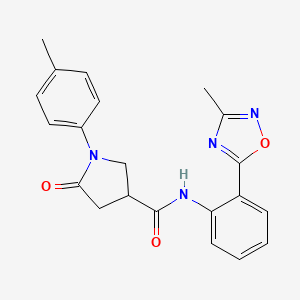
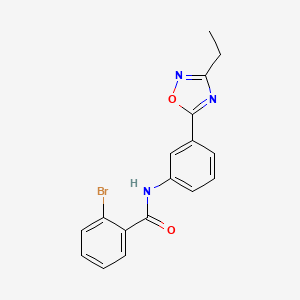
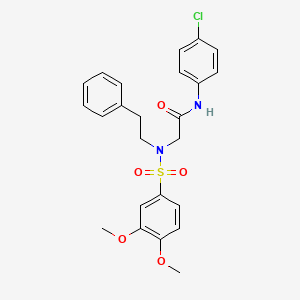
![3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
